Seneciphylline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in water /Hydrochloride/

Sol in chloroform; sparingly sol in ethanol, acetone; slightly sol in water

Difficult solubility in ether and ligroin.

In water, 1X10+6 mg/L @ 25 °C /Estimated/

Synonyms

Canonical SMILES

Isomeric SMILES

Studies on biological effects

- Enzyme activity: Studies have investigated the effects of seneciphylline on hepatic drug-metabolizing enzymes in rats. These studies suggest that seneciphylline may increase the activity of some enzymes while decreasing the activity of others. Source: Effect of seneciphylline and senecionine on hepatic drug metabolizing enzymes in rats

- Cellular effects: Other research has explored the effects of seneciphylline on cell viability and autophagy. These studies suggest that seneciphylline may have cytotoxic properties and induce autophagy in certain cell lines. Source: Seneciphylline (NSC 30622, CAS Number: 480-81-9):

Additional information

- Seneciphylline is classified as a pyrrolizidine alkaloid (PA). PAs are a group of naturally occurring toxins that can be found in various plants.

- Consumption of PA-containing plants can lead to serious health problems, including liver damage, veno-occlusive disease (VOD), and even death.

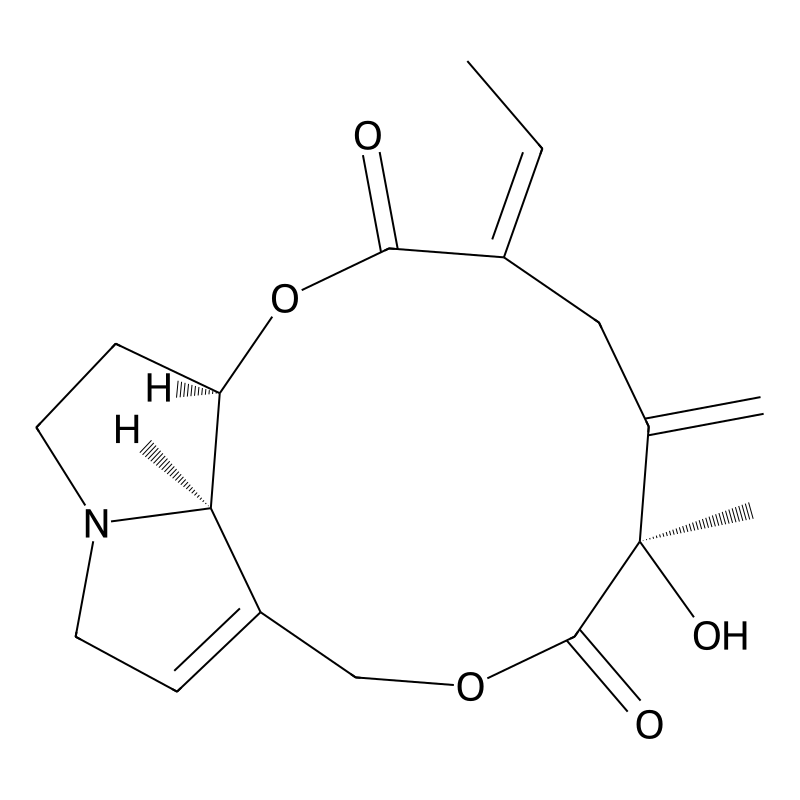

Seneciphylline is a pyrrolizidine alkaloid with the chemical formula C₁₈H₂₃NO₅ and a CAS number of 480-81-9. It is primarily derived from the plant Gynura japonica, commonly known as Japanese butterbur. This compound is characterized by its complex structure, which includes a bicyclic framework typical of pyrrolizidine alkaloids. Seneciphylline is known for its toxic properties, particularly affecting the liver and lungs upon exposure, making it crucial to handle with care .

Seneciphylline exhibits significant biological activities, particularly its hepatotoxicity and potential carcinogenic effects. It has been shown to increase the activity of epoxide hydrase and glutathione-S-transferase enzymes, which are involved in detoxification processes in the liver . Additionally, seneciphylline has been linked to adverse health effects such as veno-occlusive disease and other forms of liver damage when ingested in sufficient quantities .

The synthesis of seneciphylline can be achieved through various methods, including extraction from natural sources or total synthesis in the laboratory. The extraction process typically involves solvent extraction techniques from Gynura japonica, followed by purification steps such as chromatography. Total synthesis methods often utilize starting materials that mimic the natural biosynthetic pathways of pyrrolizidine alkaloids, employing multiple steps to construct the bicyclic structure characteristic of seneciphylline .

Research on seneciphylline has indicated interactions with various biological systems. It has been shown to affect the metabolism of other drugs by influencing enzyme activity related to drug metabolism in the liver. Studies have also explored its interactions with cellular pathways involved in apoptosis and inflammation, highlighting its potential impact on liver health and disease progression .

Seneciphylline shares structural and functional similarities with several other pyrrolizidine alkaloids. Below is a comparison highlighting its uniqueness:

Seneciphylline is unique due to its specific toxicological profile and metabolic interactions compared to these similar compounds. Its distinct structure contributes to its specific biological activities and health implications.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Appearance

Melting Point

217--218 °C

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The effect of oral administration of the pyrrolizidine alkaloids, seneciphylline... from Senecio vulgaris (Compositae) on activities of hepatic epoxide hydrase, glutathione-S-transferase, aminopyrine-N-demethylase and arylhydrocarbon hydroxylase (AHH) was investigated in microsomes of young male albino rats. Seneciphylline significantly increased the activities of epoxide hydrase and glutathione-S-transferase but caused reduction of cytochrome P-450 and related monooxygenase activities. ...Seneciphylline... could not produce any prominent in vitro effect on the hepatic drug metabolizing enzymes under study, except slight stimulation of epoxide hydrase activity by both the alkaloids and slight reduction of aminopyrine demethylase activity by senecionine.

Vapor Pressure

Pictograms

Acute Toxic

Other CAS

Absorption Distribution and Excretion

After injection, radioactivity was rapidly excreted in the urine and feces (84% or greater) within 16 hr. The liver contained over 1.5% of the dose at 16 hr. A small amount, 0.04%, of the dose was transferred into the milk in 16 hr; the majority of radioactivity was found in the skim-milk fraction, suggesting that the /pyrrolizidine alkaloids/ were transferred to the milk as water-soluble metabolites. ...The binding to calf thymus DNA and microsomal macromolecules was measured in vitro. The binding was diminished in the absence of O2 or a NADPH-generating system or by boiling the microsomes. No inhibition of the binding by /potassium cyanide/ was observed. /Pyrrolizidine alkaloids/

...To investigate the transfer into cow's milk, a single dose of 1 mg of (3H)seneciphylline/kg of body weight was given orally to a dairy cow. The appearance of radioactivity derived from this compound was monitored in the blood and milk. Calculated as seneciphylline, over 100 ng/mL was found in the blood during the first 18 hr. After 54 hr, 11 ng/mL was still present. Alkaloid levels were similar in milk. After 64 hr, the concentration was still at 5 ng/mL. In total 0.16% of the dose was excreted in the milk. In the liver, 40 ng/g (0.06% of the dose) was found 3 weeks after treatment. In addition to unchanged seneciphylline and retronecine, N-oxides were detected in milkas metabolites (11.2% at 27 hr).

Metabolism Metabolites

Dehydroretronecine...water-soluble pyrrolic metabolite of...seneciphylline...has been shown to be carcinogenic. /pyrrolizidine alkaloids/

In animals, the major metabolic routes of pyrrolizidine alkaloids are: (a) hydrolysis of the ester groups; (b) N-oxidation; and (c) dehydrogenation of the pyrrolizidine nucleus to pyrrolic derivatives. Routes (a) and (b) are believed to be detoxification mechanisms. Route (c) leads to toxic metabolites. Route (a) occurs in liver and blood; routes (b) and (c) are brought about in the liver by the microsomal mixed function oxidase system. /pyrrolizidine alkaloids/

Wikipedia

Biological Half Life

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

TCL METHOD FOR SENECIPHYLLINE AND OTHER PYRROLIZIDINE ALKALOIDS.

ANALYSIS OF THE FLUORINATED DERIVATIVES OF SENECIPHYLLINE BY ELECTRON CAPTURE GAS CHROMATOGRAPHY.

NMR DETERMINATION OF PYRROLIZIDINE ALKALOID IN SENECIO SPECIES. PERCENTAGES OF THE INDIVIDUAL ALKALOIDS INCL SENECIPHYLLINE WERE DETECTED FROM THE SAME NMR SPECTRA.

For more Analytic Laboratory Methods (Complete) data for SENECIPHYLLINE (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Stability Shelf Life

Stable at room temperature in closed containers.